2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound is a mouthful, but let’s break it down. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which exhibit diverse biological activities. Here’s a concise introduction:
Name: 2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Structure: !Compound Structure)
Function: This compound likely interacts with biological targets due to its complex structure.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Thiazolidinone Derivatization:
Industrial Production:
- Industrial-scale synthesis typically involves optimized routes to improve yield and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: Can undergo oxidation at the thiazolidinone sulfur.
Reduction: Reduction of the pyridone ring.
Substitution: Nucleophilic substitution at the morpholine nitrogen.
Common Reagents: NaBH₄, Pd/C, halogens, and strong bases.
Major Products: Various derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Targets: Likely protein kinases, DNA/RNA, or enzymes.
Pathways: Modulation of cell signaling, proliferation, or apoptosis.
Comparison with Similar Compounds
Unique Features: Its thiazolidinone and pyrido[1,2-a]pyrimidin-4-one fusion.
Similar Compounds: Related pyrimidinones, such as 4H-pyrido[1,2-a]pyrimidin-4-ones.
: Example reference. : Another example reference. : Yet another example reference.
Properties
Molecular Formula |
C19H18N4O3S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N4O3S2/c1-2-6-23-18(25)14(28-19(23)27)12-13-16(21-8-10-26-11-9-21)20-15-5-3-4-7-22(15)17(13)24/h2-5,7,12H,1,6,8-11H2/b14-12- |
InChI Key |
FKRGPBXSPACHGO-OWBHPGMISA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)SC1=S |
Origin of Product |
United States |
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